molecular formula C23H22N2O3S B2745507 2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477494-22-7

2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2745507
CAS No.: 477494-22-7
M. Wt: 406.5
InChI Key: CEEWFOBTAAMHFQ-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .


Synthesis Analysis

Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The synthesis of thiophene derivatives involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods produce aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives show high antimicrobial activity against various microbial infections . Different approaches have been made to prove thiophene as an antimicrobial agent .


Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Development of Antimycobacterial Agents

A study by Nallangi et al. (2014) on derivatives of hexahydrocycloocta[b]thiophene-3-carboxamide revealed the antimycobacterial potential of these compounds. Specifically, a compound similar in structure showed significant activity against Mycobacterium tuberculosis, demonstrating more potency than standard treatments like Ethambutol and Ciprofloxacin without cytotoxicity at 50 μM (Nallangi et al., 2014).

Enhancing Adenosine A1 Receptor Allosteric Modulation

Research by Nikolakopoulos et al. (2006) on 2-amino tetrahydrocyclohepta[b]thiophenes as adenosine A1 receptor allosteric enhancers highlighted the structure-activity relationships of these compounds. Their findings suggest potential applications in neurological or cardioprotective therapies (Nikolakopoulos et al., 2006).

Antimicrobial Evaluation and Docking Studies

Talupur et al. (2021) synthesized and characterized a series of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, demonstrating their synthesis, antimicrobial evaluation, and docking studies. This research underscores the versatility of thiophene derivatives in developing new antimicrobial agents (Talupur et al., 2021).

Synthesis and Conformational Analysis for Sleeping Sickness

A study by Calenbergh et al. (1994) on 2'-benzamido-2'-deoxyadenosine analogues aimed at identifying new treatments for sleeping sickness. Their work led to the identification of selective inhibitors for trypanosomal glyceraldehyde phosphate dehydrogenase, suggesting a pathway for the development of novel therapeutic agents (Calenbergh et al., 1994).

Novel Cycloalkylthiophene-Schiff Bases for Antibacterial Activity

Research by Altundas et al. (2010) synthesized novel cycloalkylthiophene-Schiff bases and their metal complexes, exploring their antibacterial activity against various pathogens. This study highlights the potential of thiophene derivatives in creating effective antibacterial agents (Altundas et al., 2010).

Safety and Hazards

The safety data sheet for Benzo[b]thiophene-2-carbonyl chloride, a related compound, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Thiophene and its derivatives have attracted great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Properties

IUPAC Name

2-[(2-phenoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c24-21(26)20-17-12-5-2-6-14-19(17)29-23(20)25-22(27)16-11-7-8-13-18(16)28-15-9-3-1-4-10-15/h1,3-4,7-11,13H,2,5-6,12,14H2,(H2,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEWFOBTAAMHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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